molecular formula C6H10N2 B13291432 N-(prop-2-yn-1-yl)azetidin-3-amine

N-(prop-2-yn-1-yl)azetidin-3-amine

Cat. No.: B13291432
M. Wt: 110.16 g/mol
InChI Key: IXWZKOGXWYCWTH-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)azetidin-3-amine (CAS: 1494416-53-3) is a small organic compound with the molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . Its structure consists of an azetidine ring (a four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom) substituted at the 3-position with an amine group, which is further functionalized with a propargyl (prop-2-yn-1-yl) moiety. The propargyl group introduces a terminal alkyne, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and other alkyne-specific reactions .

Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity and metabolic stability in drug candidates . The combination of the azetidine scaffold with a propargyl group positions this compound as a versatile intermediate for synthesizing pharmacologically active molecules or metal-complexing agents .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

N-prop-2-ynylazetidin-3-amine

InChI

InChI=1S/C6H10N2/c1-2-3-8-6-4-7-5-6/h1,6-8H,3-5H2

InChI Key

IXWZKOGXWYCWTH-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1CNC1

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress and cellular damage, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Functional Groups Applications/Notes References
N-(prop-2-yn-1-yl)azetidin-3-amine Azetidine Propargylamine at C3 Terminal alkyne, secondary amine Click chemistry, drug intermediates
3-(Azetidin-1-yl)propan-1-amine Azetidine Propylamine at C3 Primary amine Pharmacological scaffolds
N-Benzyl-3-(pyridin-3-yl)prop-2-yn-1-amine Propargylamine Benzyl, pyridyl Aromatic, terminal alkyne Catalytic intermediates
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridyl Heteroaromatic, tertiary amine Kinase inhibitors
Tri(prop-2-yn-1-yl)amine (Ac17) Amine Three propargyl groups Terminal alkynes, tertiary amine Polymer crosslinking agents
Key Observations:
  • Ring Size and Rigidity : Azetidine-based compounds (e.g., the target molecule) exhibit greater ring strain and rigidity compared to five- or six-membered analogues (e.g., pyrazole derivatives in ), influencing their reactivity and pharmacokinetic properties.
  • Alkyne Functionality: The terminal alkyne in the target compound distinguishes it from non-alkynated analogues (e.g., 3-(azetidin-1-yl)propan-1-amine), enabling unique reactivity in bioorthogonal reactions .
  • Substituent Effects : Bulky substituents (e.g., benzyl or pyridyl groups in ) reduce solubility but enhance binding specificity in catalytic or biological systems.
Comparative Syntheses:
  • N-Benzylpropargylamines : Prepared via palladium-catalyzed coupling of propargylamines with aryl halides, yielding 60–87% isolated products .
  • Pyrazole Analogues : Synthesized via cyclocondensation or silver-mediated cycloisomerization, emphasizing regioselectivity challenges .

Physical and Chemical Properties

Property This compound N-Benzyl-3-(m-tolyl)prop-2-yn-1-amine (1m) Tri(prop-2-yn-1-yl)amine (Ac17)
Physical State Not reported Orange oil Liquid (commercial)
Boiling Point Not available Not reported Not reported
Solubility Likely polar aprotic solvents Soluble in EtOAc/pentane mixtures High in organic solvents
Stability Sensitive to oxidation Stable under inert atmosphere Air-sensitive (alkyne groups)
  • Reactivity : The terminal alkyne in the target compound is prone to oxidation, necessitating storage under inert conditions. In contrast, tri(prop-2-yn-1-yl)amine (Ac17) has three reactive alkynes, increasing its utility in polymer chemistry .

Biological Activity

N-(prop-2-yn-1-yl)azetidin-3-amine, a compound belonging to the azetidine family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological properties, and research findings related to this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the azetidine ring through cyclization reactions. This process can be achieved via various methods, including:

  • Nucleophilic Substitution : Utilizing appropriate alkyl halides and amines to form the azetidine structure.
  • Cyclization Reactions : Employing reagents such as sodium hydride or lithium diisopropylamide (LDA) to facilitate ring closure.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate that derivatives of azetidinones exhibit significant antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis .

Table 1: Antimicrobial Activity of Azetidinone Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Derivative ABacillus anthracis16 µg/mL
Derivative BCandida albicans64 µg/mL

These findings suggest that modifications to the azetidine structure can enhance antimicrobial potency.

Anticancer Activity

Recent investigations into the anticancer properties of this compound have shown promise in inducing apoptosis in cancer cell lines. For instance, studies demonstrated that compounds with similar structural motifs inhibited tumor growth in models of breast cancer by promoting cell cycle arrest and apoptosis .

Case Study: Anticancer Effects in MDA-MB-231 Cells

In a controlled study, MDA-MB-231 breast cancer cells treated with this compound exhibited:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.
  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells (Annexin V positive) after treatment.

Structure–Activity Relationship (SAR)

The biological activity of N-(prop-2-yn-1-yl)azetidin-3-amines can be influenced by structural modifications. Research has indicated that substituents at the C3 position of the azetidine ring significantly impact both antibacterial and anticancer activities.

Table 2: Structure–Activity Relationship Findings

SubstituentActivity TypeObserved Effect
PropynylAntibacterialModerate activity against Gram-positive bacteria
MethylAnticancerEnhanced apoptosis induction
HydroxyethylIncreased stabilityImproved enzyme inhibition

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